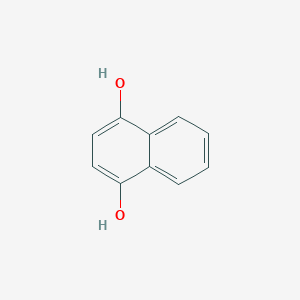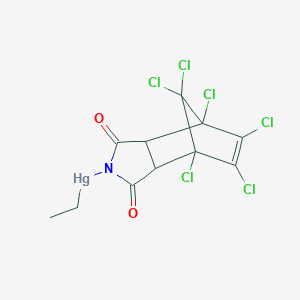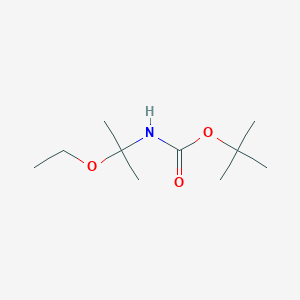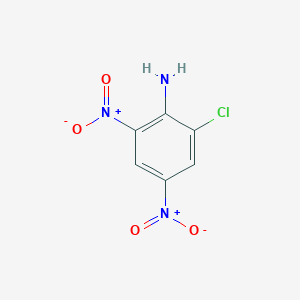
2-Chloro-4,6-dinitroaniline
概要
説明
2-Chloro-4,6-dinitroaniline is a chemical compound with the molecular formula C6H4ClN3O4 . It is a derivative of dinitroaniline, which can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide .
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dinitroaniline involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid. This process yields pure products in good yield . The chlorination process yields 2-chloro-4,6-dinitroaniline by reacting 2,4-dinitroaniline with potassium chlorate in hydrochloric acid .Molecular Structure Analysis
The molecular weight of 2-Chloro-4,6-dinitroaniline is 217.567 . The compound exists in three polymorphic forms, which can be separated based on their mechanical properties .Chemical Reactions Analysis
The hydrolysis of 2-Chloro-4,6-dinitroaniline has been studied . The presence of superstructure and the impact of solvent on the formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) are also investigated .Physical And Chemical Properties Analysis
2-Chloro-4,6-dinitroaniline has a melting point of 157-159 °C and a boiling point of 280°C. Its density is estimated to be 2.0410 and its refractive index is estimated to be 1.6000 .科学的研究の応用
1. Polymorphism of 2-Chloro-4,6-dinitroaniline Crystals
- Application Summary: The study focused on the polymorphism of 2-Chloro-4,6-dinitroaniline (CDA) crystals grown by the melt growth technique . Polymorphism is the ability of a compound in the solid state to exist in different crystalline forms for the same chemical compositions .
- Methods of Application: Single crystals of form II and form III were grown by spontaneous nucleation of CDA melt . The unit cell parameters of these two forms were determined by the single-crystal X-ray diffraction technique . The functional groups presented in the molecules were identified by FTIR spectra .
- Results: Each form has its own melting peak around 160 (form II) and 162 °C (form III) and there is no phase transition occurring between these forms . The calculated HOMO-LUMO energy shows that charge transfer occurred within the molecules .
2. Anti-solvent Precipitation and Reprecipitation Methods
- Application Summary: The study investigated the impact of solvent on the formation of different forms in the simple trimorphic system of 2-Chloro-4,6-dinitroaniline (CDA) .
- Methods of Application: Forms I and III were obtained by an anti-solvent precipitation method . The filtrate, i.e., the mother liquor obtained from anti-solvent precipitation, was further used in a slow evaporative crystallization experiment .
- Results: The obtained results showed that superstructures on form I resulted from combining anti-solvent crystallization and slow evaporative crystallization . The solubility data were measured for CDA in pure acetone, ethyl acetate (EtOAc), dichloromethane (CH 2 Cl 2) and methyl tert-butyl ether (MTBE), and binary acetone–water, CH 2 Cl 2 –MTBE, EtOAc–MTBE solvent mixtures at 293 K and 298 K .
Safety And Hazards
将来の方向性
The formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) has been investigated . The experiment was carried out as part of sorting three forms of CDA. The results showed that superstructures on form I resulted from combining anti-solvent crystallization and slow evaporative crystallization .
特性
IUPAC Name |
2-chloro-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIICYSGQGXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063062 | |
| Record name | 2-Chloro-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dinitroaniline | |
CAS RN |
3531-19-9 | |
| Record name | 6-Chloro-2,4-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3531-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,4-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2,4-DINITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ874UC2KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

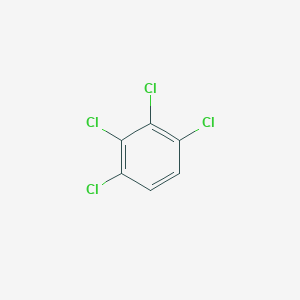
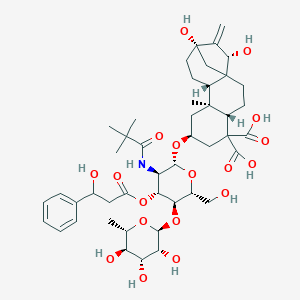
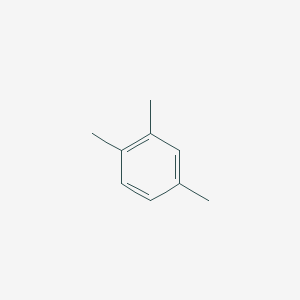
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
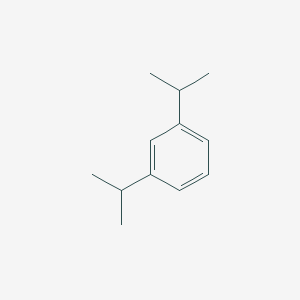
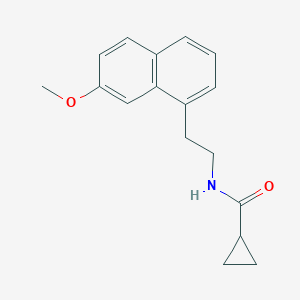
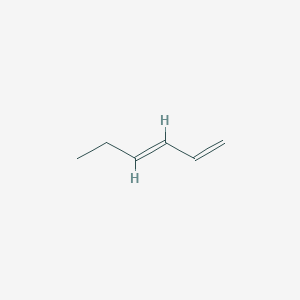
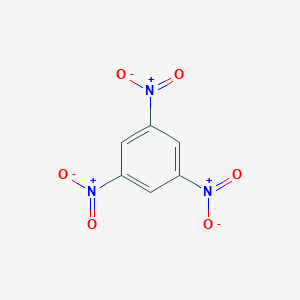
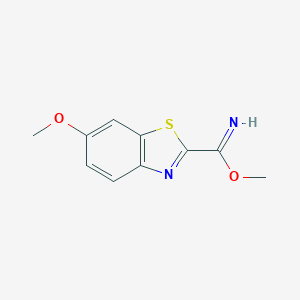
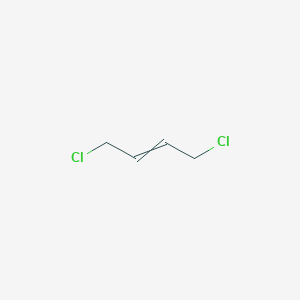
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
